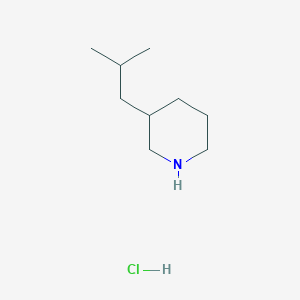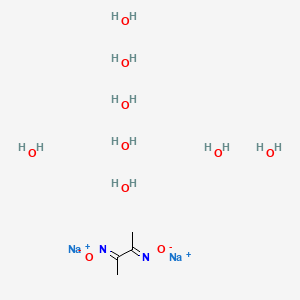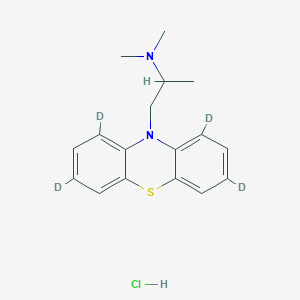
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Descripción general
Descripción
Trifluoromethyl groups (-CF3) are often used in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of drug molecules . Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. They are found in many biologically active compounds and are used in medicinal chemistry for their diverse biological activities .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethanesulfonic acid or its derivatives . Oxazoles can be synthesized through a variety of methods, including cyclodehydration of β-hydroxy amides or condensation of nitriles with aldehydes or ketones .Molecular Structure Analysis
The trifluoromethyl group is a lipophilic group that can form strong dipole-dipole interactions and hydrogen bonds, which can enhance the binding affinity of a drug to its target . The oxazole ring is a planar, aromatic ring that can participate in π-π stacking interactions .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various reactions, including nucleophilic substitution, addition, and elimination reactions . Oxazoles can participate in a variety of reactions, such as N-alkylation, N-acylation, and reactions at the 2-position of the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing a trifluoromethyl group and an oxazole ring would depend on the specific compound. In general, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound . Oxazoles are aromatic and planar, which can influence the compound’s conformation and binding interactions .Aplicaciones Científicas De Investigación
Synthesis and Transformation in Organic Chemistry
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid and its derivatives play a significant role in organic synthesis. The reaction of α-azidochalcones with carboxylic acids, including trifluoroacetic acid, facilitates the formation of highly substituted 2-(trifluoromethyl)oxazoles, illustrating the compound's utility in creating complex organic structures (Rajaguru et al., 2015). Furthermore, the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits demonstrates the versatility of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, a related compound, in generating amino acids with specific properties (Burger et al., 2006).
Photooxygenation and Carboxylate Activation
Oxazoles, including this compound derivatives, are used as masked forms of activated carboxylic acids. They form triamides on reaction with singlet oxygen, which can be employed for synthesizing macrolides, indicating their significance in photooxygenation processes (Wasserman et al., 1981).
Antimicrobial Activity
Some derivatives of this compound exhibit antimicrobial properties. For example, the synthesis of substituted 1,2,3-triazoles demonstrated potential antimicrobial activity, highlighting the compound's relevance in developing new antimicrobial agents (Holla et al., 2005).
Mecanismo De Acción
The mechanism of action of a compound containing a trifluoromethyl group and an oxazole ring would depend on the specific compound and its target. Trifluoromethyl groups can enhance the binding affinity of a drug to its target, while oxazole rings can serve as bioisosteres for other functional groups .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJCQGMJTNTRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060816-01-4 | |
| Record name | 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)




![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)



